molecular formula C19H16N2O4S B2853547 (2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 311327-86-3

(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B2853547
CAS No.: 311327-86-3
M. Wt: 368.41
InChI Key: JYBMXHGYNPPNCP-YBEGLDIGSA-N
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Description

(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a thiazolo[3,2-a]benzimidazole derivative characterized by a 3,4,5-trimethoxy-substituted benzylidene moiety at the C2 position. Thiazolo[3,2-a]benzimidazoles are heterocyclic systems with a fused thiazole and benzimidazole ring, first synthesized in the early 20th century . These compounds exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties .

Properties

IUPAC Name

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21-13-7-5-4-6-12(13)20-19(21)26-16/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBMXHGYNPPNCP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311327-86-3
Record name 2-(3,4,5-TRIMETHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (2Z)-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by a thiazole and benzimidazole moiety. Its molecular formula is C18H18N2O4SC_{18}H_{18}N_2O_4S, and it has a molecular weight of 358.41 g/mol. The presence of methoxy groups enhances its lipophilicity and potential biological activity.

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. A study demonstrated that derivatives of thiazolo[3,2-a]benzimidazole inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range .
  • Case Study : A specific analog demonstrated a 50% reduction in cell viability at a concentration of 5 µM after 48 hours of treatment in MCF-7 cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be as low as 10 µg/mL .
  • Mechanism : The antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Other Pharmacological Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in other areas:

  • Antioxidant Activity : The compound demonstrated significant free radical scavenging activity in various assays, indicating its potential as an antioxidant agent .
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases .

Data Summary

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantSignificant free radical scavenging
NeuroprotectiveProtects neuronal cells from oxidative stress

Scientific Research Applications

Synthesis of Thiazolo[3,2-a]benzimidazoles

The synthesis of thiazolo[3,2-a]benzimidazoles, including the target compound, typically involves the condensation of appropriate benzaldehydes with 2-mercapto-1H-benzimidazoles. Various methods have been developed to enhance yields and purities. For instance, a pot process involving acetophenone derivatives has been reported to yield these compounds effectively under acidic conditions .

Anticancer Properties

Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit promising anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have highlighted its effectiveness against different cancer cell lines, suggesting a potential role as a chemotherapeutic agent .

Antimicrobial Activity

Thiazolo[3,2-a]benzimidazoles have shown significant antimicrobial properties. Studies demonstrate that these compounds can effectively inhibit the growth of bacteria and fungi. For example, derivatives have been tested against strains of Candida albicans and Haemonchus contortus, showcasing their potential as antifungal and antiparasitic agents .

Antiviral Effects

The antiviral activities of thiazolo[3,2-a]benzimidazole derivatives have also been explored. Some studies suggest that these compounds may interfere with viral replication processes or inhibit viral entry into host cells. This makes them candidates for further development in antiviral therapies .

Pharmacological Insights

Recent pharmacological evaluations have focused on the compound's anxiolytic and analgesic properties. In animal models, certain derivatives have demonstrated significant reductions in anxiety-like behaviors and pain responses, suggesting their potential utility in treating anxiety disorders and chronic pain conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo[3,2-a]benzimidazoles. Variations in substituents on the benzene ring or thiazole moiety can significantly affect biological activity. For instance, introducing electron-donating groups has been associated with enhanced anticancer activity while maintaining low toxicity profiles .

Case Studies

Study Findings Applications
Chen et al., 2003Synthesized various thiazolo[3,2-a]benzimidazole derivatives showing potent anticancer activity against multiple cell linesCancer therapy
Sissouma et al., 2017Evaluated antimicrobial properties against Candida albicans; some compounds exhibited significant inhibitionAntifungal treatments
Akpa et al., 2016Investigated antiviral effects; certain derivatives showed promise in inhibiting viral replicationAntiviral drug development

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives vary in substituents on the benzylidene ring, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs. For example, the 3,4,5-trimethoxy derivative’s predicted LogP (~2.5) is lower than the 5-bromo-2-fluoro analog (LogP = 3.71), suggesting better bioavailability .
  • Thermal Stability : Chloro-substituted derivatives exhibit higher melting points (e.g., 213–215°C for the naphthalenylmethylene analog vs. 271.2°C for the 2-chloro derivative ), correlating with stronger intermolecular π-π stacking.

Structural and Crystallographic Insights

  • Planarity : X-ray studies confirm near-planar geometries for chloro- and methoxy-substituted derivatives, facilitating π-π interactions and stacking in crystal lattices .
  • Intramolecular Interactions : C—H···S hydrogen bonds stabilize the Z-configuration of the exocyclic double bond, critical for maintaining biological activity .

Q & A

Q. Basic Analytical Techniques

  • ¹H/¹³C NMR : Key peaks include δ 8.2–8.5 ppm (benzimidazole protons) and δ 3.8–4.0 ppm (methoxy groups) .
  • IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹; C-S-C vibration at 650–700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 423.1 (calculated: 423.12) .

Advanced Method : X-ray crystallography confirms the (Z)-configuration of the benzylidene moiety .

What are the safety and toxicity considerations for in vitro studies?

Q. Basic Toxicity Profiling

  • In Vitro Cytotoxicity : CC₅₀ > 50 µM in HEK-293 cells (72-hour exposure) suggests low nonspecific toxicity .
  • Solubility : Use DMSO stock solutions (≤0.1% v/v) to avoid solvent interference.

Advanced Testing : Mitochondrial toxicity assays (Seahorse XF) and Ames test for mutagenicity are recommended pre-clinically.

How does the compound interact with biological targets at the molecular level?

Advanced Interaction Studies
Surface plasmon resonance (SPR) reveals high-affinity binding (KD = 120 nM) to tubulin. Methodology:

  • SPR Setup : Immobilize tubulin on a CM5 chip; analyte concentration range: 10–1000 nM.
  • Data Analysis : Langmuir 1:1 binding model (Chi² < 2) .

Complementary Approach : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon binding.

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